3-Methyl-4H-1,2,4-triazol-4-amine
Overview
Description
3-Methyl-4H-1,2,4-triazol-4-amine is an organic compound with the chemical formula C3H6N4. It is also known as MTA or 3-methyl-4-amino-1,2,4-triazole. This compound has gained significant attention due to its potential applications in scientific research and its unique chemical properties.
Scientific Research Applications
Antibacterial Agents
1,2,4-Triazole derivatives have been found to be effective as antibacterial agents. They can be used to synthesize compounds that exhibit good activity against various microorganisms .
Antifungal Applications
These derivatives also show promise in antifungal treatments. They can be incorporated into compounds that target fungal infections .
Anticancer Research
The structural motif of 1,2,4-triazole is common in molecules with anticancer properties. Researchers can use 3-Methyl-4H-1,2,4-triazol-4-amine to develop potential anticancer agents .
Antiviral Activity
Compounds containing the 1,2,4-triazole ring have been explored for their antiviral activities. This makes them valuable in the synthesis of new antiviral drugs .
Agrochemical Development
The triazole ring is present in many agrochemicals due to its stability and biological activity. It can be used to create pesticides and herbicides .
Material Science
In material science, triazole derivatives can act as photostabilizers or anticorrosives for various materials .
properties
IUPAC Name |
3-methyl-1,2,4-triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-3-6-5-2-7(3)4/h2H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXVQYBDSTZZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4H-1,2,4-triazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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